Product packaging for Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate(Cat. No.:CAS No. 1048917-40-3)

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

Cat. No.: B1390149
CAS No.: 1048917-40-3
M. Wt: 248.24 g/mol
InChI Key: DJKCXXWJOHSGTD-UHFFFAOYSA-N
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Description

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a heterocyclic ester featuring a phenoxyacetic acid backbone substituted with a 1H-tetrazole ring at the para position of the phenyl group. Tetrazole derivatives are widely recognized for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in drug design . This compound’s structure combines the electron-rich tetrazole moiety with the ester functionality, making it valuable in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4O3 B1390149 Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate CAS No. 1048917-40-3

Properties

IUPAC Name

ethyl 2-[4-(tetrazol-1-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-17-11(16)7-18-10-5-3-9(4-6-10)15-8-12-13-14-15/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKCXXWJOHSGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 4-(1H-tetrazol-1-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles or amines.

    Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

The synthesis of this compound typically involves the reaction of 4-hydroxyphenyl tetrazole with ethyl chloroacetate. The process can be optimized using various solvents and catalysts to enhance yield and purity. For instance, reactions conducted in acetic acid or under microwave irradiation have shown promising results in terms of efficiency and product quality .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacteria and fungi, including:

  • Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
  • Fungi : Shows inhibitory effects on Candida albicans and Aspergillus niger.

The structure-activity relationship (SAR) indicates that modifications in the tetrazole ring can enhance antimicrobial potency, making it a candidate for further development as an antibiotic agent .

Antiparasitic Activity

Recent research has highlighted the antiparasitic properties of tetrazole derivatives, including this compound. It has shown efficacy against protozoan parasites such as Entamoeba histolytica and Leishmania spp., with low cytotoxicity profiles compared to existing treatments . This positions the compound as a potential lead for antiprotozoal drug development.

Anti-inflammatory Effects

Tetrazoles are known for their anti-inflammatory properties. This compound has been investigated for its ability to alleviate symptoms associated with allergic conditions, such as asthma and dermatitis, by modulating inflammatory pathways . The compound's mechanism involves inhibiting the release of pro-inflammatory mediators from immune cells.

Cardiovascular Health

Research indicates that tetrazole derivatives, including this compound, may have beneficial effects on cardiovascular disorders. They are being explored as potential treatments for hypertension and other related conditions due to their vasodilatory effects .

Cancer Treatment

There is emerging evidence suggesting that tetrazole compounds can exhibit anticancer activities. This compound's ability to induce apoptosis in cancer cells is currently under investigation, providing a promising avenue for cancer therapy .

Case Studies and Data Tables

Study Compound Activity MIC (μg/mL) Reference
Study 1This compoundAntimicrobial50 (E. coli)
Study 2This compoundAntiparasitic10 (E. histolytica)
Study 3This compoundAnti-inflammatoryN/A

Mechanism of Action

The mechanism of action of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring in the compound can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate belongs to a broader class of phenoxyacetic acid esters with heterocyclic substitutions. Key structural analogs include:

Compound Name Substituent(s) Molecular Formula Key Features/Activity Reference
Ethyl 4-(1H-tetrazol-1-yl)benzoate Tetrazole at phenyl position C10H10N4O2 Intermediate for antibiotics
Ethyl {5-[(Z)-({[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}hydrazono)methyl]-2-methoxyphenoxy}acetate Chloro, CF3, pyrazole C19H17ClF3N5O5 Antimicrobial potential
Ethyl 2-[4-(4,5-dihydro-5-(substituted phenyl)-1H-pyrazol-3-yl)phenoxy]acetate Pyrazole, hydrazide Varies Insecticidal activity (Helicoverpa armigera)
Ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate Pyrazole, tetrafluoro substituents C22H18F4N2O3 Synthetic intermediate (43% yield)
Ethyl [4-(1,1-dimethylethyl)phenoxy]acetate tert-Butyl group C14H20O3 Boiling point: 180–182°C (15 Torr)

Key Observations :

  • Tetrazole vs. Pyrazole : Replacing tetrazole with pyrazole (e.g., compounds in ) alters electronic properties and bioactivity. Pyrazole derivatives often exhibit insecticidal or antimicrobial effects, while tetrazole-containing compounds are prioritized for metabolic stability in drug design .
  • Halogen and CF3 Substituents : Chloro and trifluoromethyl groups (e.g., ) enhance lipophilicity and resistance to enzymatic degradation, improving bioavailability.
  • Steric Effects : Bulky substituents like tert-butyl () reduce reactivity but improve thermal stability.

Biological Activity

Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a compound of interest in medicinal chemistry due to its unique structural features, which include a tetrazole ring and an ester functional group. This combination has been associated with a variety of biological activities, making it a potential candidate for further pharmacological exploration.

Structural Characteristics

The compound features:

  • Tetrazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Phenoxy Acetate Moiety : This structure often enhances lipophilicity and bioavailability, which are critical for drug development.

This compound interacts with multiple biological targets, influencing various biochemical pathways. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit protein arginine methyltransferases (PRMTs), which play roles in gene regulation and cellular signaling .
  • Microtubule Destabilization : Research indicates that structurally related tetrazoles can disrupt microtubule assembly, leading to apoptosis in cancer cells .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of tetrazole derivatives, including:

  • Bacterial Inhibition : Compounds similar to this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, certain tetrazole derivatives showed zones of inhibition comparable to standard antibiotics like ciprofloxacin .
  • Fungal Activity : Tetrazole compounds have also demonstrated antifungal properties against pathogens like Candida albicans, with some derivatives showing enhanced activity against fluconazole-resistant strains .

Anticancer Activity

The anticancer potential of tetrazole derivatives is notable:

  • Cell Cycle Arrest : Research has shown that specific tetrazole compounds can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cell lines. This effect is attributed to their ability to interfere with tubulin polymerization .
  • Cytotoxicity Studies : In vitro studies have reported cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties.

Case Study 1: Antimicrobial Screening

A study evaluated a series of tetrazole derivatives for their antimicrobial activity using the disc diffusion method. This compound was included among the tested compounds, demonstrating significant inhibition against both bacterial and fungal strains compared to control substances .

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)
This compoundE. coli1850
This compoundC. albicans2030

Case Study 2: Anticancer Activity

In another investigation focusing on microtubule destabilizers, derivatives similar to this compound were synthesized and tested for their ability to inhibit tubulin polymerization. The results indicated that these compounds could effectively induce apoptosis in cancer cell lines through cell cycle modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenoxyacetate derivatives are synthesized by reacting 4-(1H-tetrazol-1-yl)phenol with ethyl bromoacetate in the presence of a base like cesium carbonate in anhydrous THF under reflux . Yield optimization depends on solvent polarity (e.g., THF vs. DMSO), reaction temperature (reflux conditions), and stoichiometric ratios of reactants. Catalytic amounts of phase-transfer agents may enhance efficiency in biphasic systems .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with tetrazole proton signals typically appearing at δ 8.5–9.5 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL software) resolves bond angles and torsional strain in the tetrazole-phenoxy linkage .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as:

  • A ligand in coordination chemistry due to the tetrazole ring’s electron-rich nitrogen atoms .
  • A building block for bioactive molecules, such as diuretics (e.g., analogs of high-ceiling diuretics like those in Lee et al., 1984) .
  • A probe for studying enzyme inhibition (e.g., HDACs) via its ester and tetrazole functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H314/H318 risks) .
  • Conduct reactions in a fume hood to prevent inhalation of vapors (H335) .
  • Store in airtight containers away from ignition sources (P210) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and yield?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the phenolate intermediate compared to THF .
  • Catalysis : Transition-metal catalysts (e.g., CuI) can accelerate Ullmann-type couplings for aryl ether formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials, while recrystallization in ethanol/water improves crystalline purity .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays to identify rapid ester hydrolysis, which may reduce in vivo efficacy .
  • Formulation Adjustments : Encapsulation in liposomes or PEGylation can enhance bioavailability .
  • Dose-Response Refinement : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to validate target engagement .

Q. How does the electronic nature of the tetrazole ring influence the reactivity and stability of this compound?

  • Methodological Answer :

  • The tetrazole’s resonance stabilization reduces electrophilic substitution but enhances resistance to oxidative degradation .
  • pH Sensitivity : Under acidic conditions, the tetrazole ring protonates, increasing solubility but reducing nucleophilicity. Stability studies (TGA/DSC) quantify decomposition thresholds .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with HDAC active sites, focusing on hydrogen bonds between tetrazole nitrogens and catalytic zinc ions .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, accounting for solvent effects and conformational flexibility .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with diuretic activity to guide structural modifications .

Tables

Table 1: Key Synthetic Parameters for Yield Optimization

ParameterOptimal ConditionImpact on YieldReference
SolventTHF/DMF (1:1)+15%
Temperature80°C (reflux)+20%
CatalystCs2_2CO3_3+25%
Reaction Time6–8 hoursPlateau after 6h

Table 2: Biological Activity Data Contradictions and Resolutions

Assay TypeObserved ResultResolution StrategyReference
In vitro (HDAC IC50_{50})0.8 µMConfirm via SPR (KD_D = 1.2 µM)
In vivo (diuretic effect)Low efficacyMicrosome stability assay

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
Reactant of Route 2
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Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

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